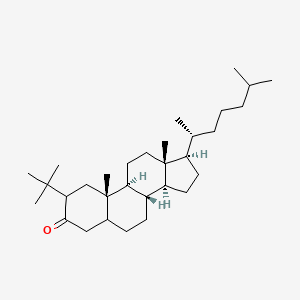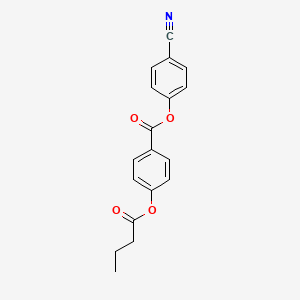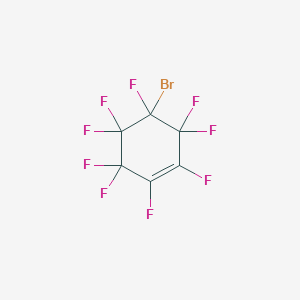
4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene is a fluorinated organic compound characterized by the presence of a bromine atom and multiple fluorine atoms attached to a cyclohexene ring. This compound is of interest due to its unique chemical properties, which arise from the combination of bromine and fluorine substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene typically involves the fluorination of cyclohexene derivatives followed by bromination. One common method is the electrophilic addition of bromine to a fluorinated cyclohexene precursor under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the fluorinated cyclohexene is reacted with bromine in a controlled environment. This method ensures high yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Addition: The double bond in the cyclohexene ring can participate in electrophilic addition reactions with halogens, acids, and other electrophiles.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Addition: Halogens (e.g., chlorine, bromine) in solvents like carbon tetrachloride or chloroform.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of 4-substituted-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene derivatives.
Electrophilic Addition: Formation of dihalogenated cyclohexane derivatives.
Reduction: Formation of 4-bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohexane.
Applications De Recherche Scientifique
4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs with fluorinated motifs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene involves its interaction with molecular targets through its bromine and fluorine substituents. The bromine atom can participate in halogen bonding, while the fluorine atoms can engage in hydrogen bonding and dipole interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene
- 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
- 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane
Uniqueness
4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene is unique due to its specific arrangement of bromine and fluorine atoms on a cyclohexene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
57113-75-4 |
|---|---|
Formule moléculaire |
C6BrF9 |
Poids moléculaire |
322.95 g/mol |
Nom IUPAC |
4-bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohexene |
InChI |
InChI=1S/C6BrF9/c7-5(14)3(10,11)1(8)2(9)4(12,13)6(5,15)16 |
Clé InChI |
ANWUPPQDOOYHDQ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(C(C(C1(F)F)(F)F)(F)Br)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


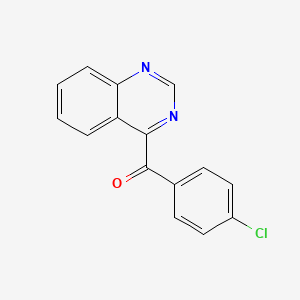
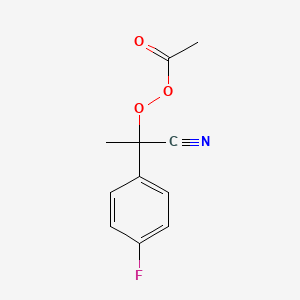
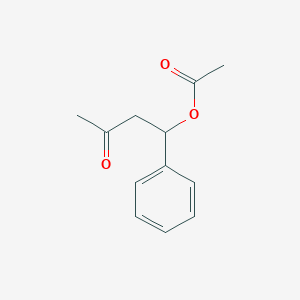
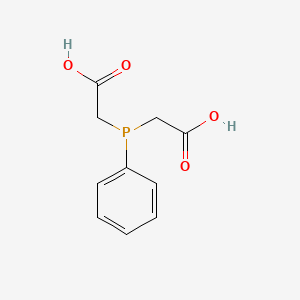
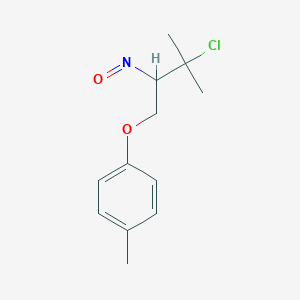

![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)

![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
